5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQVZQJLCDQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377963 | |
| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-78-7 | |
| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the cyclocondensation of phenylazide derivatives with ethyl cyanoacetate in the presence of sodium ethoxide. This one-pot reaction proceeds via nucleophilic attack of the azide on the activated methylene group of ethyl cyanoacetate, followed by cyclization to form the triazole core. Key conditions include:
- Solvent : Anhydrous ethanol
- Catalyst : Sodium ethoxide (1 equivalent)
- Temperature : Room temperature (20°C)
- Atmosphere : Inert gas (e.g., nitrogen or argon)
The reaction achieves a 62% yield of ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.
Spectroscopic Validation
- IR Spectroscopy : Distinct peaks at 3422–3312 cm⁻¹ (N–H stretch), 1677 cm⁻¹ (ester C=O), and 1626 cm⁻¹ (C=N).
- ¹H NMR : Signals at δ 0.84 ppm (ethyl CH₃), 3.84 ppm (ethyl CH₂), and 5.86 ppm (NH₂).
- HRMS : [M+Na]⁺ observed at m/z 255.0844 (calculated 255.0858).
Decarboxylative Triazolation of Carboxylic Acids
Triple Catalytic System
A groundbreaking 2023 method enables direct conversion of carboxylic acids to triazoles via a photocatalytic decarboxylative process. The reaction employs:
- Photocatalyst : Acridine derivatives (e.g., A1 )
- Co-catalyst : Copper(I) salts
- Oxidant : tert-Butyl perbenzoate (TBPB)
- Azide Source : Potassium azide (KN₃)
This tricomponent coupling with alkynes bypasses traditional azide-handling hazards, achieving 93% yield in model reactions.
Substrate Scope
| Carboxylic Acid Type | Yield Range | Notable Examples |
|---|---|---|
| Aliphatic | 70–93% | Hexanoic acid |
| Aromatic | 65–88% | Benzoic acid |
| Peptide-based | 55–75% | Glycine derivatives |
The method’s versatility is underscored by its compatibility with polymer substrates, enabling functionalization of polyacrylic acids.
Cycloaddition Approaches Using β-Ketoesters
DBU-Promoted Synthesis
5-Hydroxy-1,2,3-triazole intermediates are synthesized via cycloaddition of β-ketoesters (e.g., ethyl acetoacetate) with arylazides under basic conditions:
- Base : 1,8-Diazabicycloundec-7-ene (DBU)
- Solvent : Acetonitrile
- Temperature : 50°C
Subsequent oxidation of the 5-hydroxy group to a carboxylic acid is achieved using KMnO₄ or CrO₃, though yields drop to 40–50%.
Phase-Transfer Catalysis
Tetrabutylammonium bromide facilitates reactions in biphasic systems (ether/water), improving scalability. For example, 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole is isolated in 95% yield before oxidation.
Hydrolysis of Ester Precursors
Acidic vs. Basic Hydrolysis
Ethyl ester derivatives (e.g., from Method 1) are hydrolyzed to the carboxylic acid via:
- Basic Conditions : KOH in ethanol/water (80–90°C, 6–8 hours)
- Acidic Conditions : HCl in dioxane (reflux, 12 hours)
Basic hydrolysis affords higher yields (85–90%) but requires rigorous pH control to prevent decarboxylation.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and carboxylate salts, depending on the specific reagents and conditions used.
Scientific Research Applications
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: Differs by a methyl group at position 5 instead of an amino group.
- Synthesis : Prepared via 1,3-dipolar cycloaddition of azidobenzene and ethyl acetylacetonate under basic conditions .
- Properties: Forms stable coordination complexes with metals (e.g., Co(II) and Cu(II)) via the carboxylic acid and triazole moieties . Crystal packing involves π-π interactions (centroid distances: 4.20–5.09 Å) and hydrogen bonding, stabilizing the monohydrate form .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Contains a formyl group (position 5) and 4-ethoxyphenyl (position 1).
- Synthesis: Produced via base-catalyzed reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate, followed by deprotection .
- Properties :
5-Aryl-2H-1,2,3-triazole-4-carboxylic Acids
- Structure : Variable aryl groups at position 5 and a free NH at position 2.
- Synthesis : Generated via oxidation of 5-aryl-2H-1,2,3-triazole-4-carbaldehydes using H₂O₂ .
Physicochemical and Functional Properties
- Acidity: The amino group (electron-donating) may reduce carboxylic acid acidity compared to formyl (electron-withdrawing) substituents.
- Thermal Stability : All triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C) .
Biological Activity
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as 5-Amino-PTCA) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
5-Amino-PTCA has the following chemical structure:
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.27 g/mol
- InChIKey : WPALUGLYRHXNGX-UHFFFAOYSA-N
The compound features a triazole ring that contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-Amino-PTCA against various bacterial strains. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in PMC5666259 demonstrated that 5-Amino-PTCA exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) of 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae . The agar diffusion test confirmed its efficacy in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Bacillus subtilis | 59.5 |
| Vibrio cholerae | 59.5 |
The mechanism of action appears to involve disruption of bacterial cell integrity, as observed through scanning electron microscopy (SEM), which revealed morphological changes post-treatment.
Antiviral Activity
In addition to its antibacterial properties, 5-Amino-PTCA has been evaluated for antiviral activity. A related study assessed derivatives containing triazole moieties for their ability to inhibit influenza virus strains.
Findings on Antiviral Properties
The compound was tested for its effect on neuraminidase activity of influenza viruses. Results indicated that certain triazole derivatives could suppress viral infectivity significantly . Specifically, compounds similar to 5-Amino-PTCA were found to reduce the infectivity of influenza viruses by over 90% at effective concentrations.
| Virus Strain | Reduction in Infectivity (%) |
|---|---|
| H1N1 | >90 |
| H3N2 | >90 |
These findings suggest that the structural characteristics of triazole derivatives play a crucial role in their antiviral efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of 5-Amino-PTCA derivatives. Research indicates that modifications in the phenyl and triazole rings can enhance or diminish antimicrobial and antiviral activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
